molecular formula C9H18O2 B153104 Ethyl heptanoate CAS No. 106-30-9

Ethyl heptanoate

Cat. No. B153104
CAS RN: 106-30-9
M. Wt: 158.24 g/mol
InChI Key: TVQGDYNRXLTQAP-UHFFFAOYSA-N
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Patent
US05075030

Procedure details

12.2 g of hydrazine hydrate was added to a solution of 15 g of ethyl heptanoate in 20 ml of ethanol, followed by heat-refluxing for 4.5 hours. After the reaction, the reaction mixture was cooled to precipitate a crystal. The crystal was recovered by filtration and recrystallized from 20 ml of ethanol to obtain 7 g of heptanohydrazide.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[C:4]([O:12]CC)(=O)[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>C(O)C>[C:4]([NH:2][NH2:3])(=[O:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
O.NN
Name
Quantity
15 g
Type
reactant
Smiles
C(CCCCCC)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heat-refluxing for 4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
FILTRATION
Type
FILTRATION
Details
The crystal was recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from 20 ml of ethanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.